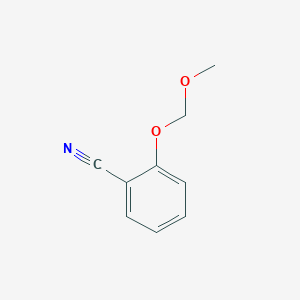

2-(Methoxymethoxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(methoxymethoxy)benzonitrile |

InChI |

InChI=1S/C9H9NO2/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 |

InChI Key |

CAZBPZZSKGBVTE-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC=C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

Physical properties of 2-(Methoxymethoxy)benzonitrile

The following technical guide is structured to serve as an authoritative reference for the characterization, synthesis, and application of 2-(Methoxymethoxy)benzonitrile .

CAS Registry Number: 494209-23-3

Molecular Formula: C

Executive Summary

2-(Methoxymethoxy)benzonitrile is a pivotal intermediate in organic synthesis, specifically designed to mask the phenolic hydroxyl group of salicylonitrile (2-hydroxybenzonitrile) with a methoxymethyl (MOM) ether. This protection strategy serves two critical functions in drug development:

-

Chemo-selectivity: It prevents proton transfer from the phenol during base-mediated reactions.

-

Directed Ortho Metalation (DoM): The OMOM group acts as a powerful Lewis basic directing group, facilitating regioselective lithiation at the C-3 position, enabling the construction of polysubstituted aromatic scaffolds and benzofuran derivatives.

Chemical Identity & Structural Analysis[4]

| Property | Specification |

| IUPAC Name | 2-(Methoxymethoxy)benzonitrile |

| Common Name | MOM-protected Salicylonitrile |

| SMILES | COCOc1ccccc1C#N |

| InChI Key | FSTPMFASNVISBU-UHFFFAOYSA-N |

| Functional Groups | Nitrile (-CN), Acetal/Ether (-OCH |

Structural Insight:

The molecule features a benzene ring substituted at the 1 and 2 positions. The bulky MOM group at C-2 forces the nitrile group (C-1) out of coplanarity to a minor degree due to steric repulsion, yet the oxygen lone pairs remain available for chelation with metal cations (Li

Physical & Thermodynamic Properties[5]

Note: While specific experimental boiling points for this CAS are rarely reported in open literature, the following data is derived from high-fidelity predictive models and analogous MOM-ether behaviors.

| Property | Value / Description | Condition |

| Physical State | Viscous Liquid or Low-Melting Solid | @ 25°C, 1 atm |

| Color | Colorless to Pale Yellow | High Purity |

| Boiling Point (Predicted) | 280°C - 290°C | @ 760 mmHg |

| Boiling Point (Vacuum) | ~140°C - 150°C | @ 12 mmHg |

| Density | 1.12 ± 0.05 g/cm³ | @ 20°C |

| Solubility | Soluble: CH | - |

| LogP (Predicted) | 1.8 - 2.1 | Hydrophobic |

Spectroscopic Characterization

Identification of 2-(Methoxymethoxy)benzonitrile relies on detecting the disappearance of the broad phenolic -OH signal and the appearance of the distinctive MOM methylene singlet.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.55 - 7.60 | Doublet of doublets | 1H | Ar-H (C6) | Ortho to Nitrile (Deshielded) |

| 7.45 - 7.50 | Multiplet | 1H | Ar-H (C4) | Para to MOM |

| 7.20 - 7.25 | Multiplet | 1H | Ar-H (C3) | Ortho to MOM |

| 7.05 - 7.10 | Multiplet | 1H | Ar-H (C5) | Meta to Nitrile |

| 5.28 | Singlet | 2H | -OCH | Diagnostic MOM Peak |

| 3.52 | Singlet | 3H | -OCH | Methoxy terminus |

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (

): Sharp band at 2225 cm -

Ether Stretch (C-O-C): Strong bands at 1050–1150 cm

. -

Absence: No broad O-H stretch at 3200–3500 cm

(confirms full protection).

Synthesis Protocol: The Self-Validating Workflow

Safety Critical Warning: This protocol uses Chloromethyl Methyl Ether (MOM-Cl), a known human carcinogen. All operations must be performed in a certified fume hood with double-gloving and specific waste neutralization protocols.

Reaction Logic

The synthesis utilizes a Williamson ether synthesis approach.[4] Sodium hydride (NaH) is preferred over weaker amine bases to ensure irreversible deprotonation of the phenol, driving the reaction to completion and minimizing residual starting material.

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate).

-

Deprotonation: Cool to 0°C. Add Salicylonitrile (1.0 equiv) dropwise as a solution in THF. Evolution of H

gas will be observed. Stir for 30 min at 0°C until gas evolution ceases (Self-Validation: Solution turns from clear to yellow phenoxide anion). -

Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe. Caution: Exothermic.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R

) should disappear. -

Quench & Workup: Cool to 0°C. Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (SiO

, 10-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

Figure 1: Standard operating procedure for MOM protection of salicylonitrile.

Application in Drug Design: Directed Ortho Metalation (DoM)

The primary utility of 2-(Methoxymethoxy)benzonitrile lies in its ability to undergo regioselective functionalization.

Mechanism of Action

The OMOM group is a Strong Directing Group (DMG). When treated with organolithiums (e.g., t-BuLi or n-BuLi/TMEDA) at low temperatures (-78°C), the lithium cation coordinates to the ether oxygens. This "Complex Induced Proximity Effect" (CIPE) directs the base to deprotonate the C-3 position (ortho to the OMOM group).

Competition Note: The nitrile group is electrophilic. To prevent nucleophilic attack on the nitrile (which would form a ketone/imine), the reaction must be kept strictly at -78°C, and bulky bases (like LiTMP) are often preferred over simple alkyllithiums.

Visualization: DoM Pathway

Figure 2: Regioselective functionalization via Directed Ortho Metalation (DoM).

References

-

Chemical Identity & CAS

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 494209-23-3.

-

URL:[Link]

-

MOM Protection Protocols

- Title: Protection of Phenols with Chloromethyl Methyl Ether.

- Source:Organic Syntheses, Coll. Vol. 6, p.101 (1988). (General procedure adapted for salicylonitrile).

-

URL:[Link]

-

Directed Ortho Metalation (DoM)

-

Synthesis of Benzofurans via MOM-Ethers

- Title: Synthesis of substituted benzofurans via directed ortho-lithiation of 2-(methoxymethoxy)benzonitriles.

- Context: This reference supports the utility of the C-3 lithiation p

-

URL:[Link]

Sources

- 1. 494209-23-3 Cas No. | 2-(Methoxymethoxy)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 2. aksci.com [aksci.com]

- 3. 494209-23-3|2-(Methoxymethoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 4. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]

- 5. α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 2-(Methoxymethoxy)benzonitrile

Executive Summary: The Dual-Hazard Profile

2-(Methoxymethoxy)benzonitrile (CAS 494209-23-3) presents a unique safety challenge in organic synthesis. It combines the acute toxicity risks associated with benzonitriles with the conditional instability of methoxymethyl (MOM) ethers . While the MOM group serves as a robust protecting group for the phenol moiety under basic conditions, its inadvertent contact with acidic media releases formaldehyde , a known human carcinogen.

This guide moves beyond generic safety data sheets (SDS) to address the specific mechanistic risks of handling this compound in drug discovery and development workflows.

Physicochemical & Hazard Profile

Chemical Identity

| Property | Specification |

| Chemical Name | 2-(Methoxymethoxy)benzonitrile |

| Synonyms | 2-(Methoxymethoxy)benzenecarbonitrile; O-MOM-Salicylonitrile |

| CAS Number | 494209-23-3 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Physical State | Viscous liquid or low-melting solid (approx.[1] MP ~20–30°C) |

| Solubility | Soluble in DCM, EtOAc, THF; insoluble in water |

GHS Hazard Classification (Inferred & Analogue-Based)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Treat as Toxic).

-

Skin/Eye Irritation: Category 2 (Irritant).[2]

-

Carcinogenicity (Conditional): Category 1B (Potential formaldehyde release).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[3]

Mechanistic Hazard Analysis

The "Hidden" Carcinogen Risk (Acid Hydrolysis)

The methoxymethyl (MOM) ether linkage is acid-labile. While this property is exploited for deprotection, accidental exposure to acidic moisture or reagents triggers a hydrolysis cascade.

Why this matters: A researcher treating this compound with mild acid (e.g., for workup or an unrelated transformation) may unknowingly generate formaldehyde gas in the headspace of the reaction vessel.

Nitrile Metabolism & Toxicity

Benzonitriles can be metabolized by Cytochrome P450 enzymes. While ortho-substitution often provides some metabolic stability compared to aliphatic nitriles, the potential for in vivo liberation of cyanide ions (CN⁻) exists, necessitating strict "Cyanide Awareness" protocols.

Visualization: Degradation & Toxicity Pathways

The following diagram illustrates the chemical fate of the compound under acidic conditions and its metabolic risks.

Figure 1: Chemical degradation and metabolic pathways. Note the release of Formaldehyde upon acid contact.

Operational Protocols: Safe Handling & Storage

Storage Strategy

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Moisture can lead to slow hydrolysis over time, releasing formaldehyde inside the container.

-

Temperature: Refrigerate (2–8°C).

-

Segregation: strictly separate from strong acids (HCl, H₂SO₄) and oxidizers .

Engineering Controls & PPE[4]

-

Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Glove Selection:

-

Routine Use: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for splash protection.

-

Prolonged Contact: Double-gloving or Silver Shield® laminate gloves are recommended due to the penetrating nature of benzonitriles.

-

-

Respiratory Protection: If working outside a hood (not recommended), a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges is required due to the potential mixed hazard (nitrile vapor + formaldehyde).

Experimental Workflow: Deprotection Safety

If you are intentionally removing the MOM group, you are generating a carcinogen in situ.

-

Setup: Use a closed vessel with a scrubber trap (containing aqueous NaOH or NaHSO₃) to neutralize evolved formaldehyde vapors.

-

Quenching: Do not simply pour acidic reaction mixtures into an open waste container. Neutralize the acid first to stop formaldehyde evolution.

-

Verification: Check the pH of the waste stream before disposal.

Visualization: Safe Handling Workflow

Figure 2: Decision-based workflow for safe handling, emphasizing controls during deprotection.

Emergency Response

Spill Management

-

Small Spills (<10 mL):

-

Evacuate the immediate area.[4]

-

Don proper PPE (including respiratory protection if outside a hood).

-

Absorb with an inert pad (vermiculite or sand). Do not use acidic clays.

-

Clean the surface with a mild alkaline solution (5% Na₂CO₃) to ensure any hydrolyzed formaldehyde is neutralized/polymerized.

-

Exposure & First Aid

-

Skin Contact: Immediate wash with soap and water for 15 minutes. Benzonitriles absorb through skin; monitor for signs of nitrile poisoning (headache, dizziness).

-

Inhalation: Move to fresh air immediately.

-

Cyanide Antidote: While 2-(Methoxymethoxy)benzonitrile is less acutely toxic than free cyanide, facilities handling >10g quantities should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) on-site as a precaution for severe overdoses.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic).

-

Protocol:

-

Dissolve in a combustible solvent (e.g., acetone or ethanol).

-

Label clearly: "Contains Toxic Nitriles" and "Potential Formaldehyde Source."

-

Dispose of via high-temperature incineration equipped with an afterburner and scrubber.

-

NEVER mix with acidic waste streams (e.g., aqueous HCl waste) to prevent gas evolution in the waste drum.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, 2-(Methoxymethoxy)benzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzonitrile and derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity MOM Protection of 2-Hydroxybenzonitrile

Executive Summary

This application note details the protocol for the methoxymethyl (MOM) protection of 2-hydroxybenzonitrile (salicylonitrile) using chloromethyl methyl ether (MOMCl). This transformation is a critical step in medicinal chemistry when masking the phenolic hydroxyl group is required to prevent interference during subsequent nucleophilic additions or metal-catalyzed cross-couplings.

While the reaction is mechanistically simple (

Safety Warning (CRITICAL)

DANGER: CARCINOGEN & ACUTE TOXIN [1]

-

Chloromethyl Methyl Ether (MOMCl): Classified as a Category 1A Carcinogen (OSHA/ECHA). It is also highly flammable and hydrolyzes rapidly to release HCl and formaldehyde.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Residual MOMCl must be destroyed using aqueous ammonia or saturated sodium bicarbonate before disposal. Do not concentrate reaction mixtures containing excess MOMCl on a rotary evaporator outside a hood.

Scientific Background & Mechanism

Substrate Analysis

2-Hydroxybenzonitrile possesses a phenolic hydroxyl group ortho to a nitrile functionality. The inductive and mesomeric electron-withdrawing effects of the cyano group significantly increase the acidity of the phenol (pKa ~7.2) compared to unsubstituted phenol (pKa ~10.0).

-

Implication: The phenoxide anion is easily formed but is slightly less nucleophilic than standard phenoxides. However, the high reactivity of the MOMCl electrophile compensates for this, allowing the reaction to proceed rapidly at 0°C.

Reaction Mechanism

The reaction proceeds via a classic Williamson Ether Synthesis mechanism (

-

Deprotonation: Sodium hydride irreversibly deprotonates the phenol, releasing

gas. -

Nucleophilic Attack: The phenoxide attacks the methylene carbon of MOMCl.

-

Displacement: Chloride is displaced, forming the acetal-like ether linkage.

Figure 1: Mechanistic pathway for the base-mediated MOM protection of 2-hydroxybenzonitrile.

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Grade/Notes |

| 2-Hydroxybenzonitrile | 1.0 | Substrate | >98% Purity |

| Sodium Hydride (NaH) | 1.2 - 1.5 | Base | 60% dispersion in mineral oil |

| MOMCl | 1.2 - 1.5 | Reagent | Carcinogen. Handle with extreme care.[3] |

| DMF | Solvent | Solvent | Anhydrous (Sure/Seal™ or similar) |

| NH4Cl (sat. aq.) | N/A | Quench | Saturated aqueous solution |

| Ethyl Acetate | N/A | Extraction | ACS Grade |

Detailed Experimental Protocol

Method A: NaH/DMF (Standard High-Yield Protocol)

Recommended for quantitative conversion in drug discovery workflows.

Phase 1: Preparation

-

Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Fit with a rubber septum and a nitrogen/argon balloon.

-

Base Prep: Add NaH (60% dispersion, 1.5 equiv) to the flask.

-

Expert Insight: For strict stoichiometry, wash NaH with dry hexane (3x) to remove mineral oil. However, for this robust reaction, unwashed NaH is acceptable and safer to handle.

-

-

Solvent: Add anhydrous DMF (Concentration ~0.2 - 0.5 M relative to substrate) via syringe. Stir to create a suspension. Cool to 0°C (ice bath).

Phase 2: Reaction

-

Substrate Addition: Dissolve 2-hydroxybenzonitrile (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension at 0°C.

-

Observation: Evolution of hydrogen gas (bubbling) will occur. The solution often turns yellow/orange (phenoxide formation).

-

Wait: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.

-

-

Reagent Addition: Add MOMCl (1.2 – 1.5 equiv) dropwise via syringe at 0°C.

-

Why 0°C? MOMCl is volatile and the reaction is exothermic. Low temperature prevents reagent loss and runaway exotherms.

-

-

Progression: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 1–3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (more polar, lower Rf) should disappear; the product (less polar, higher Rf) will appear.

-

Phase 3: Workup & Purification

-

Quench: Cool back to 0°C. Carefully add saturated aqueous

dropwise to quench excess NaH and MOMCl. -

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Note: DMF is miscible with water.[1] Use copious water (or 5% LiCl solution) during the first wash to effectively remove DMF from the organic layer.

-

-

Drying: Wash combined organics with brine, dry over anhydrous

or -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Figure 2: Operational workflow for Method A (NaH/DMF).

Quality Control & Characterization

Successful protection is validated by the disappearance of the phenolic proton and the appearance of the MOM group signals.

| Technique | Diagnostic Signal | Expected Shift / Value |

| 1H NMR | -OCH2O- (Methylene) | Singlet, |

| 1H NMR | -OCH3 (Methyl) | Singlet, |

| 1H NMR | Phenolic -OH | Disappears (Usually ~10 ppm in SM) |

| IR | Nitrile (-CN) | Strong band ~2220 |

| IR | Hydroxyl (-OH) | Broad band ~3300 |

Note on Stability: The 2-MOM-benzonitrile product is stable to basic conditions and mild acid. Strong acids (e.g., TFA, HCl/MeOH) will remove the MOM group.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Conversion | Old/Wet MOMCl | MOMCl hydrolyzes over time. Use a fresh bottle or increase equivalents (up to 2.0). |

| Low Yield | Wet Solvent/Glassware | MOMCl reacts with water faster than the phenol. Ensure strict anhydrous conditions. |

| Product "Oiling Out" | Residual DMF | DMF is hard to remove. Wash organic layer 3x with water or 5% LiCl during workup. |

| New Spot on TLC (Baseline) | Hydrolysis of Nitrile | Rare under these conditions. Ensure temp does not exceed RT. Avoid strong heating.[5][6] |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for Phenols. John Wiley & Sons.

-

MOMCl Safety Data. ECHA (European Chemicals Agency). Chloromethyl methyl ether - Substance Information.

-

General MOM Protection Protocol. Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621.

-

pKa Data for Phenols. Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

Strategic Utilization of 2-(Methoxymethoxy)benzonitrile: A Modular Platform for Ortho-Substituted Scaffolds

Introduction: The "Masked Phenol" Strategy

2-(Methoxymethoxy)benzonitrile (CAS: 494209-23-3) represents a high-value "bifunctional pivot" in organic synthesis. It combines a protected phenol (as a methoxymethyl ether, or MOM) with an ortho-disposed nitrile group. This specific arrangement allows for orthogonality that is critical in the synthesis of complex heterocycles, particularly benzofurans, isoquinolines, and quinazolines.

Strategic Advantages

-

Ortho-Effect Utilization: The proximity of the nitrile and the protected oxygen allows for rapid cyclization upon deprotection or nucleophilic attack, a feature exploited in the synthesis of pharmacophores like amiodarone derivatives and adenosine receptor antagonists.

-

Robust Protection: The MOM group is stable against strong bases (n-BuLi, LDA) and nucleophiles (Grignards), allowing chemistry to be performed exclusively on the nitrile group or the aromatic ring before revealing the phenol.

-

Controlled Lability: Unlike methyl ethers (which require harsh BBr₃ demethylation), the MOM group can be cleaved under mild acidic conditions or with specific Lewis acids (e.g., TMSBr), preserving other sensitive functionalities.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The synthesis relies on the protection of salicylonitrile (2-hydroxybenzonitrile).

Protocol 1: Large-Scale Protection of Salicylonitrile

Objective: Synthesis of 2-(Methoxymethoxy)benzonitrile.

Reagents:

-

2-Hydroxybenzonitrile (1.0 eq)

-

Chloromethyl methyl ether (MOMCl) (1.2 eq) [CAUTION: Carcinogen]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-hydroxybenzonitrile (e.g., 11.9 g, 100 mmol) and anhydrous DCM (100 mL) under nitrogen atmosphere.

-

Base Addition: Cool the solution to 0°C. Add DIPEA (26.1 mL, 150 mmol) dropwise over 10 minutes.

-

Alkylation: Add MOMCl (9.1 mL, 120 mmol) dropwise via a pressure-equalizing addition funnel. Maintain internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (

) should disappear, replaced by the less polar product ( -

Workup: Quench with saturated aqueous NH₄Cl (50 mL). Separate phases. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate in vacuo. The crude oil is typically >95% pure but can be distilled (high vacuum) or passed through a short silica plug if necessary.

Yield: 90–95% (Clear, colorless oil).

Core Application Protocols

Protocol 2: The "Gateway" Reaction – Synthesis of 2-Arylbenzofurans

This is the primary utility of this scaffold. The nitrile is converted to a ketone, which then undergoes intramolecular cyclization.

Mechanism:

-

Addition: Grignard reagent adds to the nitrile

Imine magnesium salt. -

Hydrolysis: Imine salt

Ketone. -

Deprotection/Cyclization: Acid cleavage of MOM reveals the phenol, which attacks the alpha-carbon (often requiring a leaving group or oxidative conditions) or simply condenses if an alpha-halo ketone is formed. Below is the Direct Arylation Route .

Step A: Grignard Addition (Synthesis of Ketone Precursor)

Reagents:

-

2-(Methoxymethoxy)benzonitrile (1.0 eq)

-

Arylmagnesium Bromide (e.g., Phenylmagnesium bromide) (1.2 eq)

-

THF (anhydrous)

Steps:

-

Cool a solution of 2-(Methoxymethoxy)benzonitrile in THF to 0°C.

-

Add PhMgBr (1.0 M in THF) dropwise.

-

Reflux for 2 hours. The intermediate is the stable imine-magnesium species.

-

Hydrolysis: Cool to RT and add 3M HCl carefully. Stir at reflux for 1 hour. This hydrolyzes the imine to the ketone AND typically cleaves the MOM group in a "one-pot" cascade if the acid concentration is sufficient.

-

Note: If the MOM group survives, treat the isolated ketone with 2M HCl/MeOH to reveal the phenol: (2-Hydroxyphenyl)(phenyl)methanone .

Step B: Cyclization to Benzofuran

To convert the 2-hydroxybenzophenone to a benzofuran, a one-carbon source or internal cyclization partner is needed.

-

Method: Reaction with ethyl bromoacetate followed by decarboxylation, or use of phenacyl bromide derivatives in the initial Grignard step (if protected).

Protocol 3: Synthesis of 1,2-Disubstituted Benzenes via Directed Lithiation

Context: The MOM group is a strong Directed Metallation Group (DMG). However, the nitrile is reactive toward nucleophiles. To lithiate the ring without attacking the nitrile, non-nucleophilic bases must be used.

Reagents:

-

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (Generated in situ)

-

Electrophile (e.g., MeI, DMF, I₂)

Procedure:

-

Base Gen: Add n-BuLi (1.1 eq) to a solution of TMP (1.1 eq) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

-

Metallation: Add 2-(Methoxymethoxy)benzonitrile (1.0 eq) dropwise.

-

Regioselectivity Note: Lithiation is favored at C-3 (ortho to MOM, the stronger director) or C-6 (ortho to CN). Steric hindrance at C-3 (sandwiched between OMOM and CN) often directs lithiation to C-6 .

-

-

Trapping: Stir for 1 hour at -78°C, then add the electrophile (e.g., Iodine).

-

Workup: Quench with dilute acid.

Outcome: This yields 3-substituted-2-(methoxymethoxy)benzonitriles, allowing access to highly substituted aromatic cores.

Deprotection Strategies

The utility of the MOM group lies in its removal conditions.

| Reagent | Conditions | Mechanism | Compatibility |

| HCl (aq) / MeOH | 60°C, 1-2 h | Acid-catalyzed hydrolysis | General purpose. Incompatible with acid-sensitive groups (acetals). |

| TFA / DCM | 0°C to RT, 30 min | Acidolysis | Fast. Good for sterically hindered ethers. |

| TMSBr / DCM | -78°C to 0°C | Lewis-acid cleavage | Mildest. Anhydrous. Compatible with esters and lactones. |

| PPTS / t-BuOH | Reflux | Weak acid catalysis | Very mild. Used when substrate is highly sensitive. |

Visual Workflows (Graphviz)

Workflow 1: Synthesis and Divergent Applications

This diagram illustrates the transformation of the building block into three distinct chemical classes.

Caption: Divergent synthetic pathways starting from 2-(Methoxymethoxy)benzonitrile. Path 1 is the primary route for benzofuran synthesis.

References

-

Synthesis of 2-(Methoxymethoxy)

-

MOM Deprotection Strategies

- Source: Organic Chemistry Portal. "MOM Ethers: Protection and Deprotection."

-

URL:[Link]

-

Lithiation of Benzonitriles

-

Benzofuran Synthesis Applications

- Source: National Institutes of Health (PubMed).

-

URL:[Link] (Search Term: Benzofuran synthesis methoxy benzonitrile)

-

Nucleophilic Addition to Nitriles

Sources

Application Note: 2-(Methoxymethoxy)benzonitrile in Medicinal Chemistry

Content Type: Detailed Application Notes and Protocols Subject: Strategic utilization of 2-(Methoxymethoxy)benzonitrile as a masked salicylonitrile scaffold in drug discovery.

Executive Summary

2-(Methoxymethoxy)benzonitrile serves as a critical "masked" intermediate in medicinal chemistry, specifically designed to overcome the reactivity limitations of salicylonitrile (2-hydroxybenzonitrile). In synthetic pathways targeting benzofurans , benzisoxazoles , and quinazolines —scaffolds ubiquitous in kinase inhibitors and antipsychotics—the free phenolic hydroxyl group of salicylonitrile often interferes with nucleophilic attacks on the nitrile group due to its acidic proton (

By protecting the phenol as a methoxymethyl (MOM) ether, chemists render the ring system compatible with strong nucleophiles (Grignard reagents, organolithiums) and reducing agents. This guide details the strategic application of this building block, focusing on the chemoselective synthesis of 2-acylphenols and subsequent heterocyclization.

Strategic Utility & Mechanism

The "MOM-Nitrile" Synergy

The primary utility of 2-(Methoxymethoxy)benzonitrile lies in its orthogonality. The nitrile (-CN) group is an electrophile, while the MOM-protected phenol is stable to basic conditions but labile to acid.

-

Problem without Protection: Reacting 2-hydroxybenzonitrile with a Grignard reagent (

) results in immediate deprotonation of the phenol (consuming 1 equivalent of -

Solution with MOM Protection: The MOM ether prevents deprotonation. The Grignard reagent attacks the nitrile exclusively, forming a metallo-imine intermediate. Upon acidic workup, the imine hydrolyzes to a ketone, and the MOM group can be cleaved simultaneously or sequentially, revealing the 2-acylphenol.

Key Pharmacophore Access

This building block is a gateway to three major drug classes:

-

Benzofurans: Via cyclization of 2-acylphenols with

-halo ketones. -

1,2-Benzisoxazoles: Via oxime formation on the generated ketone and subsequent internal cyclization (e.g., Risperidone/Paliperidone pharmacophores).

-

Tetrazoles: Bioisosteres of carboxylic acids (e.g., Sartans) via cycloaddition with azides.

Visualizing the Synthetic Pathway

Figure 1: Divergent synthetic pathways from 2-(Methoxymethoxy)benzonitrile to high-value medicinal scaffolds.

Detailed Experimental Protocols

Safety Alert: Handling MOM Derivatives

While 2-(Methoxymethoxy)benzonitrile is stable, its synthesis or degradation can release Chloromethyl Methyl Ether (MOMCl) or formaldehyde. MOMCl is a regulated carcinogen .[1]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Waste: Quench acidic deprotection mixtures carefully to prevent volatilization of formaldehyde derivatives.

Protocol A: Grignard-Mediated Synthesis of 2-Acylphenols

Objective: Synthesize 2-hydroxybenzophenone (or analogs) via nucleophilic addition to the nitrile followed by one-pot deprotection.

Reagents:

-

2-(Methoxymethoxy)benzonitrile (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether)

-

Anhydrous THF (Solvent)

-

3M HCl (aqueous)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under

flow. -

Solvation: Dissolve 2-(Methoxymethoxy)benzonitrile (5 mmol) in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add Phenylmagnesium bromide (6 mmol, 2.0 mL) dropwise via syringe over 10 minutes.

-

Note: The MOM group protects the phenol; no exotherm from deprotonation should be observed.

-

-

Reaction: Remove the ice bath and reflux the mixture for 3–4 hours. Monitor by TLC (the imine intermediate may not be stable on silica; look for consumption of starting material).

-

Hydrolysis & Deprotection (The "One-Pot" Step):

-

Cool the reaction mixture to 0°C.

-

Carefully quench with 3M HCl (15 mL).

-

Critical Step: Heat the biphasic mixture to reflux for 2 hours. The acid serves two purposes: it hydrolyzes the magnesium imine salt to the ketone and cleaves the acid-labile MOM ether.

-

-

Workup:

-

Cool to room temperature.[2] Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc). The product is the free phenol: 2-hydroxybenzophenone.

Data Summary Table:

| Parameter | Condition/Value |

|---|---|

| Stoichiometry | 1.0 (Substrate) : 1.2 (Grignard) |

| Temperature | 0°C (Add)

Protocol B: Synthesis of Tetrazoles (Sartan Precursors)

Objective: Convert the nitrile group to a tetrazole ring, a bioisostere of carboxylic acid commonly found in Angiotensin II Receptor Blockers (ARBs).

Reagents:

-

2-(Methoxymethoxy)benzonitrile (1.0 equiv)

-

Sodium Azide (

, 1.5 equiv) -

Zinc Bromide (

, 1.0 equiv) -

Solvent: Water/Isopropanol (1:1) or DMF.[3]

Procedure:

-

Setup: In a pressure vial or round-bottom flask, dissolve the nitrile in DMF (0.5 M concentration).

-

Addition: Add

and-

Mechanistic Insight: Zinc acts as a Lewis acid catalyst, activating the nitrile towards the azide cycloaddition.

-

-

Reaction: Heat to 110°C for 12–24 hours.

-

Safety: Azides can form explosive hydrazoic acid (

) if acidified. Keep reaction basic/neutral until workup.

-

-

Workup:

-

Cool to room temperature.[2] Add dilute HCl (1M) until pH ~2 to liberate the tetrazole proton and cleave the MOM group (if desired—MOM may survive mild Lewis acids, but aqueous acidic workup often removes it).

-

Note: If MOM retention is required, use a buffered workup (pH 5-6) and avoid strong mineral acids.

-

-

Extraction: Extract with Ethyl Acetate. The tetrazole is acidic; it can be purified by extracting into mild base (

) and re-acidifying.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Grignard | Moisture in solvent/gas lines. | Ensure THF is distilled/dried. Flame-dry glassware. |

| Incomplete Deprotection | Acid concentration too low or time too short. | Increase HCl concentration to 6M or use TFA/DCM (1:1) for 1h at RT. |

| MOM Group Cleaves Prematurely | Reaction medium too acidic. | Ensure Grignard reagents are not degraded (acidic impurities). |

| Product is an Oil (Impure) | Residual MOM-alcohol byproducts. | Wash organic layer thoroughly with water to remove formaldehyde/methanol byproducts. |

References

-

MOM Protection Stability & Conditions

-

Benzofuran Synthesis via 2-Acylphenols

-

Synthesis of Benzofurans via intramolecular cyclization. [Link]

-

-

Tetrazole Synthesis from Nitriles

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

-

-

Safety of Chloromethyl Methyl Ether (MOMCl)

-

New Jersey Department of Health - Hazardous Substance Fact Sheet. [Link]

-

Sources

Application Note: High-Fidelity Hydrolysis of the Nitrile Group in 2-(Methoxymethoxy)benzonitrile

Abstract & Core Challenge

This guide details the chemoselective hydrolysis of 2-(Methoxymethoxy)benzonitrile to its corresponding carboxylic acid or primary amide. The structural presence of the Methoxymethyl (MOM) ether —a protecting group highly stable to base but notoriously labile to acid—presents a specific synthetic challenge.[1] Standard acidic hydrolysis (e.g.,

This note provides two validated protocols:

-

Alkaline Hydrolysis: For complete conversion to the carboxylic acid.[2]

-

Radziszewski Reaction: For controlled oxidation to the primary amide.

Strategic Analysis & Mechanism

The MOM group is an acetal (

Chemoselectivity Decision Tree

The following logic flow dictates the experimental design:

Figure 1: Chemoselectivity logic. Acidic routes lead to protecting group loss.[1] Basic routes preserve the MOM ether.

Protocol A: Alkaline Hydrolysis to Carboxylic Acid

Target Product: 2-(Methoxymethoxy)benzoic acid Mechanism: Saponification via tetrahedral intermediate.

Reagents & Equipment

-

Substrate: 2-(Methoxymethoxy)benzonitrile (1.0 equiv)

-

Base: Potassium Hydroxide (KOH), 4.0–5.0 equiv (pellets)

-

Solvent: Ethanol/Water (3:1 ratio) or Ethylene Glycol (if

is required) -

Workup Acid: 10% Citric Acid or 1M HCl (Use with extreme caution, see Step 4)

Step-by-Step Methodology

| Step | Operation | Critical Technical Insight |

| 1 | Dissolution | Dissolve substrate in Ethanol. Add water and KOH pellets. The solution should be homogenous. |

| 2 | Reflux | Heat to reflux ( |

| 3 | Concentration | Evaporate bulk ethanol under reduced pressure. The residue is the potassium carboxylate salt. |

| 4 | Dilution | Redissolve the residue in minimal cold water ( |

| 5 | Acidification (CRITICAL) | Slowly add 10% Citric Acid or 1M HCl dropwise at |

| 6 | Extraction | Immediately extract with Ethyl Acetate ( |

| 7 | Isolation | Wash organic layer with brine, dry over |

The "Danger Zone": Workup Physics

The most common failure point is Step 5 .

-

The Risk: MOM groups hydrolyze rapidly at

. -

The Fix: Benzoic acid derivatives typically have a

of

Protocol B: Radziszewski Hydrolysis to Primary Amide

Target Product: 2-(Methoxymethoxy)benzamide

Mechanism: Hydroperoxide anion (

Reagents[1][3][4][5][6][7]

-

Substrate: 2-(Methoxymethoxy)benzonitrile (1.0 equiv)

-

Oxidant: 30% Hydrogen Peroxide (

), 10–20 equiv. -

Base: Potassium Carbonate (

), 3.0 equiv. -

Solvent: DMSO (Dimethyl sulfoxide) or MeOH.

Step-by-Step Methodology

-

Setup: Dissolve the nitrile in DMSO (0.5 M concentration).

-

Addition: Add

followed by slow addition of -

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

-

Quench: Pour the mixture into crushed ice/water.

-

Filtration: The amide product often precipitates as a white solid. Filter and wash with cold water.

-

Note: If no precipitate forms, extract with Dichloromethane (DCM).

-

Analytical Validation

Confirming the transformation requires tracking specific spectroscopic markers.

IR Spectroscopy

-

Starting Material (Nitrile): Sharp, distinct peak at

( -

Product (Acid/Amide):

-

Disappearance of the

peak. -

Appearance of Carbonyl (

) stretch at -

Appearance of broad

stretch (

-

NMR Markers ( )

| Moiety | Chemical Shift ( | Change |

| MOM ( | Must remain intact. Loss indicates deprotection. | |

| MOM ( | Must remain intact. | |

| Aromatic Protons | Slight downfield shift due to electron-withdrawing carboxyl group. |

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis (Stalled at Amide)

In Protocol A, sterically hindered nitriles (ortho-substitution) can sometimes stall at the amide stage.

-

Solution: Increase temperature by switching solvent from Ethanol (

) to Ethylene Glycol (

Issue: MOM Cleavage (Product is Salicylic Acid)

-

Cause: Workup was too acidic or exposure time to acid was too long.

-

Solution: Use a buffer solution (Phosphate buffer, pH 4) for the acidification step instead of HCl. Ensure the extraction into organic solvent is immediate.

Experimental Workflow Visualization

Figure 2: Operational workflow for Protocol A, highlighting the critical acidification step.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Confirming stability of MOM group to base and lability to acid).

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for alkaline hydrolysis of nitriles).

-

Radziszewski, B. (1885).[4] Über die Oxydation von Kohlenwasserstoffen durch Wasserstoffsuperoxyd. Berichte der deutschen chemischen Gesellschaft. (Original citation for Nitrile to Amide oxidation).

-

Master Organic Chemistry. (2023). Hydrolysis of Nitriles.

-

Common Organic Chemistry. (2023). Nitrile to Carboxylic Acid - Common Conditions.[5]

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. MOM Ethers [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for the Chemoselective Reduction of 2-(Methoxymethoxy)benzonitrile

Introduction: Navigating the Chemoselectivity Challenge in Amine Synthesis

The transformation of a nitrile to a primary amine is a fundamental and powerful tool in synthetic organic chemistry, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and materials science. The target molecule, 2-(methoxymethoxy)benzylamine, is of particular interest as a precursor for more complex molecular architectures. However, the synthesis of this compound presents a classic chemoselectivity challenge: the reduction of the nitrile moiety must be accomplished without the cleavage of the acid-sensitive methoxymethyl (MOM) ether protecting group. The MOM group, an acetal, is readily hydrolyzed under acidic conditions, which are often employed in the workup of powerful hydride reductions.[1][2]

This guide provides detailed, field-proven protocols for the successful reduction of 2-(methoxymethoxy)benzonitrile, focusing on methods that ensure the integrity of the MOM protecting group. We will explore three robust methods: reduction with lithium aluminum hydride (LAH) coupled with a non-acidic Fieser workup, reduction using borane complexes with a neutral quench, and catalytic hydrogenation over Raney Nickel. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering the researcher to not only execute the procedure but also to understand the critical parameters that govern success.

Method 1: Lithium Aluminum Hydride (LAH) Reduction with a Fieser Workup

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of readily converting nitriles to primary amines.[3][4][5][6] The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately leading to the desired amine after hydrolysis of the intermediate aluminum-nitrogen complexes.[7] The primary challenge with this reagent lies in the workup, as a standard acidic quench would lead to the deprotection of the MOM ether. The Fieser workup is an elegant solution, employing a carefully controlled sequence of water and aqueous base to quench the reaction and precipitate the aluminum salts, allowing for their easy removal by filtration under neutral to basic conditions.

Experimental Protocol: LiAlH4 Reduction

Materials:

-

2-(Methoxymethoxy)benzonitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

-

Sodium sulfate (Na2SO4), anhydrous

-

Deionized water

-

15% (w/v) aqueous sodium hydroxide (NaOH) solution

-

Celite®

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous THF (or Et2O) to the flask to create a suspension.

-

Addition of Substrate: Dissolve 2-(methoxymethoxy)benzonitrile (1.0 equivalent) in anhydrous THF (or Et2O) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Fieser Workup: Upon completion of the reaction, cool the mixture to 0 °C. For every 'x' grams of LiAlH4 used, sequentially and slowly add the following with vigorous stirring:

-

'x' mL of deionized water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of deionized water

-

-

Isolation: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Add a small amount of anhydrous sodium sulfate and Celite® and stir for another 15 minutes.

-

Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et2O. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(methoxymethoxy)benzylamine. The product can be further purified by distillation or column chromatography if necessary.

Causality and Insights:

The success of this protocol hinges on the meticulous execution of the Fieser workup. The sequential addition of water and NaOH solution is crucial for the formation of a granular, easily filterable precipitate of aluminum salts, avoiding the formation of a gelatinous emulsion that can complicate product isolation. This basic workup ensures the survival of the acid-sensitive MOM ether.

Method 2: Borane Reduction with a Non-Acidic Workup

Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), are effective reagents for the reduction of nitriles to primary amines.[8] Borane is a Lewis acid that coordinates to the nitrile nitrogen, activating the carbon-nitrogen triple bond towards hydride delivery. Similar to LAH, the challenge lies in the workup. A non-acidic workup is essential to preserve the MOM group. Quenching the reaction with methanol, followed by removal of the resulting borate esters under reduced pressure, is a mild and effective strategy.

Experimental Protocol: Borane Reduction

Materials:

-

2-(Methoxymethoxy)benzonitrile

-

Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 2-(methoxymethoxy)benzonitrile (1.0 equivalent) in anhydrous THF.

-

Addition of Borane: Cool the solution to 0 °C and add the BH3•THF solution (2.0-3.0 equivalents) dropwise via a syringe or dropping funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

-

Non-Acidic Workup: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add methanol to quench the excess borane until gas evolution ceases.

-

Isolation: Remove the solvent and volatile boron species under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography.

Causality and Insights:

The key to this protocol is the methanol quench. Methanol reacts with the excess borane and the intermediate amine-borane complexes to form volatile trimethyl borate, which can be easily removed by co-evaporation with methanol. This avoids the use of aqueous acid, thus preserving the MOM protecting group.

Method 3: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is an atom-economical and often milder alternative for nitrile reduction.[9][10] Raney Nickel is a commonly used catalyst for this transformation.[11] The reaction is typically performed under a hydrogen atmosphere, and the neutral reaction conditions are ideal for substrates bearing acid-sensitive functional groups like the MOM ether. A common side reaction in nitrile hydrogenation is the formation of secondary and tertiary amines. This can be suppressed by the addition of ammonia or a primary amine to the reaction mixture.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2-(Methoxymethoxy)benzonitrile

-

Raney® Nickel (50% slurry in water)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonia solution (e.g., 7 N in methanol) or ammonium hydroxide

-

Hydrogen gas (H2)

-

Celite®

Procedure:

-

Catalyst Preparation: In a hydrogenation flask, carefully wash the Raney Nickel slurry with deionized water and then with the reaction solvent (e.g., methanol) to remove the water.

-

Reaction Setup: To the flask containing the activated Raney Nickel, add a solution of 2-(methoxymethoxy)benzonitrile (1.0 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 2-3 equivalents).

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots by TLC or GC-MS.

-

Workup: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(methoxymethoxy)benzylamine. The product can be purified by distillation or column chromatography if needed.

Causality and Insights:

The addition of ammonia is critical for achieving high selectivity for the primary amine. The ammonia competes with the product amine for reaction with the intermediate imine, thereby minimizing the formation of secondary amine byproducts. The neutral conditions of the hydrogenation are inherently compatible with the MOM protecting group.

Data Presentation and Comparison

| Method | Reducing Agent | Typical Yield | Reaction Time | Temperature | Key Advantages | Potential Challenges |

| 1 | Lithium Aluminum Hydride | 85-95% | 2-6 hours | 25-65 °C | High reactivity, generally high yields. | Highly reactive, requires careful handling and a specific non-acidic workup. |

| 2 | Borane-THF Complex | 80-90% | 4-12 hours | 25-65 °C | Milder than LAH, good functional group tolerance. | Requires careful quenching and removal of boron byproducts. |

| 3 | Catalytic Hydrogenation | 80-95% | 6-24 hours | 25-50 °C | Atom economical, mild conditions, easy workup. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |

Visualizations

Reaction Mechanism: LiAlH4 Reduction of a Nitrile

Caption: Mechanism of nitrile reduction using LiAlH4.

General Experimental Workflow

Caption: General workflow for the chemoselective reduction.

References

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

-

Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Reddit. (2026, January 10). Nitrile reduction. r/OrganicChemistry. Retrieved from [Link]

-

Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Retrieved from [Link]

-

National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

-

Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

PubMed. (n.d.). Acid-Catalyzed Amine-Borane Reduction of Nitrite. Retrieved from [Link]

-

Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

-

ResearchGate. (2016, January 8). MOF-Based Catalysts for Selective Hydrogenolysis of Carbon-Oxygen Ether Bonds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (2002, September 25). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tetrahydropyran. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Benzonitrile Derivatives in Pharmaceutical Synthesis

[1]

Abstract

Benzonitrile derivatives serve as linchpin intermediates in modern pharmaceutical synthesis, functioning both as robust precursors for diverse functional groups (amines, amidines, tetrazoles) and as stable pharmacophores in their own right (e.g., Letrozole, Rilpivirine). This application note provides a technical roadmap for the installation and transformation of the nitrile moiety. We detail validated protocols for Palladium-catalyzed cyanation and Zinc-mediated tetrazole formation, emphasizing reaction causality, impurity control, and scalable safety measures.

The Nitrile Nexus: Versatility in Drug Design

The cyano group (-CN) is unique in medicinal chemistry due to its linear geometry, high dipole moment (~4.0 D), and metabolic stability. It often serves as a bioisostere for carbonyl groups or hydroxyl groups, improving oral bioavailability by reducing hydrogen bond donor count.

Key Synthetic Divergences:

-

Hydrolysis:

Carboxylic acids / Amides. -

Reduction:

Benzylamines (primary) or Dibenzylamines (secondary). -

[2+3] Cycloaddition:

Tetrazoles (Carboxylate bioisosteres). -

Pinner Reaction:

Amidines / Imidates.

Protocol A: Palladium-Catalyzed Cyanation of Aryl Halides[2][3][4]

Traditionally, benzonitriles were synthesized via the Rosenmund-von Braun reaction using stoichiometric Copper(I) cyanide at high temperatures, leading to difficult workups and toxic waste. The modern standard utilizes Palladium catalysis with Zinc Cyanide (

The Catalytic Cycle

The mechanism relies on the ability of

Figure 1: Catalytic cycle for Pd-catalyzed cyanation. The slow release of cyanide from the Zinc source is critical for maintaining the active Pd(0) species.

Experimental Procedure

Target: Synthesis of 4-cyanobiphenyl from 4-bromobiphenyl.

Reagents:

-

Substrate: 4-Bromobiphenyl (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) -

Catalyst:

(3-5 mol%) -

Activator: Zinc Powder (10 mol%) - Crucial for reducing Pd(II) precatalyst to active Pd(0).

-

Solvent: DMF or DMAc (degassed).

Step-by-Step Protocol:

-

Inerting: Charge a reaction flask with 4-bromobiphenyl,

, -

Solvation: Add anhydrous DMF via syringe under

flow. Concentration should be approx. 0.2 M. -

Reaction: Heat the mixture to 120°C. Monitor via HPLC/TLC. Conversion typically requires 3–6 hours.

-

Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc. Add 10% aqueous

or ethylenediamine.-

Why? This solubilizes zinc salts and scavenges residual cyanide, preventing it from contaminating the organic layer.

-

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Critical Parameter: Oxygen exclusion is vital.

Protocol B: Synthesis of Tetrazole Bioisosteres

The conversion of benzonitriles to tetrazoles is a cornerstone reaction in the synthesis of "Sartan" drugs (e.g., Valsartan, Losartan). The tetrazole ring acts as a lipophilic bioisostere of a carboxylic acid (

Mechanism: Lewis Acid Activation

Direct reaction with Sodium Azide (

Causality:

Figure 2: Zinc-mediated activation of nitrile for tetrazole formation. The Lewis acid accelerates the rate-determining nucleophilic attack.

Experimental Procedure

Target: Conversion of 4-methylbenzonitrile to 5-(4-tolyl)-1H-tetrazole.

Reagents:

-

Substrate: Benzonitrile derivative (1.0 equiv)

-

Azide Source: Sodium Azide (

) (1.1 equiv) -

Catalyst: Zinc Bromide (

) (1.0 equiv) or Zinc Oxide (heterogeneous alternative). -

Solvent: Water/Isopropanol (1:1) or DMF (for insoluble substrates).

Step-by-Step Protocol:

-

Setup: In a pressure vial or round-bottom flask, combine nitrile,

, and -

Heating: Heat to reflux (100°C) for 12–24 hours. Vigorous stirring is essential as the zinc tetrazolate intermediate often precipitates.

-

Workup (Critical for Safety):

-

Cool to RT. Add Ethyl Acetate.

-

Acidification: Slowly add 3N HCl until pH 1.

-

Note: This breaks the Zinc-Tetrazole complex and liberates the free tetrazole. Warning: This step can generate trace

if excess azide remains. Perform in a fume hood.

-

-

Isolation: The product often precipitates upon acidification or can be extracted into the organic layer.

Case Study: Letrozole Synthesis

Letrozole (Femara®) exemplifies the dual role of nitriles: one nitrile serves as the core pharmacophore, while another facilitates the molecular assembly.

Pathway:

-

Starting Material: 4-(Bromomethyl)benzonitrile.[1]

-

Substitution: Reaction with 1,2,4-triazole.

-

Challenge: Regioselectivity (1,2,4-triazole vs 1,3,4-isomer).

-

Solution: Control of base and solvent (often

in Acetone/IPA) favors the 1-substituted product.

-

-

Final Coupling: Reaction with 4-fluorobenzonitrile anion.

| Parameter | Value/Condition | Reason |

| Solvent | Isopropanol/Acetone | Promotes |

| Base | Mild enough to deprotonate triazole without attacking the nitrile group. | |

| Impurity | 1,3,4-isomer | Formed via attack at N-4. Removed via crystallization. |

Safety & Handling: The Cyanide Hazard

Working with benzonitriles and cyanide sources requires strict adherence to safety protocols.[2][3][4]

-

HCN Evolution: The most critical risk occurs during the workup of cyanide or azide reactions under acidic conditions.

-

Rule: Never acidify a cyanide waste stream directly. Quench with bleach (Sodium Hypochlorite) at pH > 10 first to oxidize cyanide to cyanate.

-

-

Skin Absorption: Benzonitrile itself is readily absorbed through the skin.

-

Waste Disposal: Segregate aqueous waste containing azides from acid waste to prevent explosion/toxicity hazards (

generation).

References

-

Palladium-Catalyzed Cyanation Mechanism: Tschaen, D. M., et al. "An Efficient Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.

-

Zinc-Mediated Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[6]

-

Letrozole Synthesis & Impurities: Wadhwa, L., et al. "Process for the preparation of Letrozole."[7] US Patent Application 2005/0209294.

-

Benzonitrile Safety Data: PubChem Database. "Benzonitrile - Compound Summary." National Library of Medicine.

Sources

- 1. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction yield for the synthesis of 2-(Methoxymethoxy)benzonitrile

[1]

Topic: Optimizing Reaction Yield & Process Safety Ticket ID: MOM-CN-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 2-(Methoxymethoxy)benzonitrile (MOM-protected salicylonitrile) is a critical step in medicinal chemistry, often serving as a robust protecting group strategy during the assembly of complex pharmacophores.[1] While the reaction is theoretically straightforward (

This guide provides a self-validating protocol to stabilize yields >90%, mitigate the carcinogenic risks of chloromethyl methyl ether (MOMCl), and troubleshoot common failure modes.

Standard Operating Procedure (High-Fidelity Protocol)

Objective: Synthesis of 2-(Methoxymethoxy)benzonitrile with >90% isolated yield.

Mechanism: Base-mediated nucleophilic substitution.[1]

Key Challenge: The ortho-cyano group withdraws electrons, increasing the acidity of the phenol (

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2-Hydroxybenzonitrile | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene if needed).[1] |

| MOMCl | 1.5–2.0 | Electrophile | Carcinogen. High volatility. Purity is the #1 yield determinant. |

| DIPEA ( | 2.5 | Base | Acts as a proton sponge; excess ensures complete deprotonation.[1] |

| DCM (Anhydrous) | [0.2 M] | Solvent | Non-nucleophilic; solubilizes the ion pair effectively.[1] |

| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide can accelerate sluggish reactions.[1] |

Step-by-Step Workflow

-

System Prep: Flame-dry a round-bottom flask under

atmosphere. Moisture is the enemy; MOMCl hydrolyzes rapidly to formaldehyde and HCl. -

Solvation: Dissolve 2-hydroxybenzonitrile (1.0 equiv) in anhydrous DCM (

). Cool to 0 °C . -

Deprotonation: Add DIPEA (2.5 equiv) dropwise. Stir for 15 minutes at 0 °C.

-

Checkpoint: The solution may darken slightly; this is normal for phenoxide formation.

-

-

Alkylation: Add MOMCl (1.5 equiv) dropwise via syringe. Do not rush. Exotherm control is vital to prevent reagent decomposition.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench (Safety Critical): Cool to 0 °C. Add saturated aqueous

or 50%

Troubleshooting Hub (Q&A)

Issue 1: "My yield is stuck at 50-60%, even after 24 hours."

Diagnosis: Reagent Decomposition (Hydrolysis). Root Cause: MOMCl is highly susceptible to hydrolysis by trace moisture. If your MOMCl bottle is old or has been opened frequently without a septum, it likely contains significant amounts of HCl and formaldehyde rather than the active electrophile. Solution:

-

Validate Reagent: Check the MOMCl quality. If it is cloudy or has a sharp, acrid smell of HCl (stronger than usual), distill it (with extreme caution) or purchase a fresh bottle.[1]

-

Stoichiometry Boost: Increase MOMCl to 2.5 equiv and DIPEA to 3.0 equiv . The excess compensates for reagent lost to hydrolysis.

-

The "Finkelstein" Boost: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This generates the highly reactive MOM-I in situ, which reacts faster with the electron-deficient phenoxide than MOM-Cl does.[1]

Issue 2: "I see a new spot on TLC, but starting material remains."

Diagnosis: Incomplete Deprotonation or "Stalled" Reaction. Root Cause: The ortho-cyano group forms an internal hydrogen bond with the phenol proton, making it slightly harder to remove kinetically, despite the thermodynamic acidity.[1] Solution:

-

Switch Base/Solvent: Move from DIPEA/DCM to

/Acetone (reflux) or NaH/THF (0 °C).-

Why? NaH provides irreversible deprotonation. The naked phenoxide in THF is more nucleophilic.

-

Caution: NaH + Nitrile can lead to side reactions at high temps; keep it at 0 °C to RT.

-

Issue 3: "The product oil is impure/colored after workup."

Diagnosis: Regioselectivity or Hydrolysis Byproducts. Root Cause: While N-alkylation of the nitrile is rare under these conditions, the hydrolysis of excess MOMCl generates formaldehyde oligomers that can contaminate the oil.[1] Solution:

-

Wash Protocol: During extraction, wash the organic layer with 1M NaOH (2x). This removes any unreacted starting phenol (which is soluble in base) and helps wash away water-soluble formaldehyde byproducts.[1]

-

Silica Gel: The MOM group is acid-sensitive.[1] Ensure your silica gel for column chromatography is not too acidic. Pre-treat the column with 1%

in Hexane if the product decomposes on the column.

Optimization Matrix: Base & Solvent Selection[2]

Use this table to select conditions based on your specific constraints.

| Method | Base | Solvent | Temp | Pros | Cons |

| Standard | DIPEA | DCM | 0°C | Mild, homogenous, easy workup.[1] | Slower for sterically hindered phenols. |

| Robust | Acetone | Reflux | Cheap, tolerates moisture better. | Requires heating; longer reaction time (12h+).[1] | |

| Aggressive | NaH | THF/DMF | 0°C | Fastest rate; highest conversion. | |

| Green | NaOH | 2-MeTHF | RT | Phase transfer catalysis (PTC) possible.[1] | Emulsion formation during workup. |

Visualizations

Figure 1: Reaction Logic & Pathway

This diagram illustrates the mechanistic flow and critical decision points for the synthesis.

Caption: Mechanistic pathway for MOM protection. Note that moisture diverts the reagent to side products, directly reducing yield.

Figure 2: Safety & Quenching Workflow

MOMCl is a regulated carcinogen. This workflow ensures safe handling and disposal.

Caption: Mandatory safety workflow for quenching MOMCl reactions. Vigorous stirring is required to destroy the immiscible alkyl halide.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (The definitive guide on MOM protection stability and conditions). [1]

-

Berliner, M. A., & Belecki, K. (2005).[2] Simple, Rapid, and Efficient Synthesis of Chloromethyl Methyl Ether and Other α-Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621.[1] (Describes in-situ generation and quenching kinetics). [1]

-

Sigma-Aldrich. (n.d.).[1] 2-Hydroxybenzonitrile Product Specification & Applications. (Substrate properties and pKa considerations).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chloromethyl Methyl Ether: Safety and Handling Guidelines. (Carcinogen handling protocols).

Troubleshooting incomplete deprotection of 2-(Methoxymethoxy)benzonitrile

Ticket ID: MOM-CN-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deactivation" Trap

You are likely encountering incomplete deprotection because 2-(Methoxymethoxy)benzonitrile is not a standard MOM-ether. The ortho-nitrile group exerts a powerful electron-withdrawing effect (-I and -M effects) on the aromatic ring. This reduces the electron density on the ether oxygen, rendering it significantly less basic than a standard alkyl MOM ether.

Standard aqueous acid protocols (e.g., 6M HCl/THF) rely on protonation of this oxygen as the rate-limiting step. In your system, this protonation is kinetically suppressed. Furthermore, forcing these conditions with heat risks hydrolyzing the nitrile to a primary amide (Pinner-type reaction) or carboxylic acid.

This guide provides three targeted workflows to resolve this specific chemoselectivity challenge.

Module 1: Diagnostic Flowchart

Before altering your chemistry, diagnose the specific failure mode using the logic tree below.

Figure 1: Diagnostic logic for identifying the root cause of deprotection failure.

Module 2: The "Gold Standard" Protocol (Anhydrous)

Method: Bromotrimethylsilane (TMSBr) Cleavage Best For: Stubborn substrates where nitrile hydrolysis is observed or suspected.

The Science: TMSBr acts as a "hard" Lewis acid. The silicon atom coordinates strongly to the MOM oxygen. Unlike protonation, this silylation is irreversible and drives the equilibrium forward. The bromide ion then acts as a nucleophile, cleaving the methyl group. Crucially, this reaction is anhydrous , completely eliminating the risk of nitrile hydrolysis.

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon.

-

Solvent: Dissolve 2-(Methoxymethoxy)benzonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Reagent: Add TMSBr (3.0 - 5.0 equiv) dropwise.

-

Note: Do not use TMSCl; it is often too weak for deactivated systems.

-

-

Execution: Allow to warm to Room Temperature (RT). Monitor by TLC (typically complete in 2–4 hours).

-

Quench: Cool to 0°C. Add saturated aqueous NaHCO₃ slowly.

-

Why? This hydrolyzes the intermediate silyl ether (Ar-O-TMS) to the phenol.

-

Troubleshooting:

-

Still stalling? Add a catalytic amount of ZnBr₂ (0.1 equiv) to activate the TMSBr further.

Module 3: The "Workup Trap" (Yield Recovery)

Issue: You believe the reaction failed, but you actually washed your product down the drain. Best For: Cases where TLC showed conversion, but isolated mass is low.

The Science: A standard phenol has a pKa of ~10. However, the ortho-cyano group stabilizes the phenoxide anion, lowering the pKa to approximately 7–8. If you perform a standard workup using 1M NaOH or even saturated NaHCO₃ (pH ~8.5), a significant portion of your product will deprotonate and dissolve in the aqueous layer.

Corrective Protocol:

-

Quench: Pour reaction mixture into water.

-

Acidification (Critical): Adjust the aqueous layer pH to 3–4 using 1M HCl.

-

Validation: Use pH paper. Do not rely on "visual" cues.

-

-

Extraction: Extract with Ethyl Acetate (3x). The phenol is now protonated and will partition into the organic phase.

-

Wash: Wash combined organics with brine only . Do not use carbonate washes.

Module 4: Comparative Data & Reagent Selection

Use this table to select the correct method based on your current observations.

| Parameter | Method A: Aqueous HCl / THF | Method B: TFA / DCM | Method C: TMSBr / DCM |

| Mechanism | Brønsted Acid Hydrolysis | Strong Acid Solvolysis | Silyl-Lewis Acid Cleavage |

| Reaction Rate | Slow (Stalls on deactivated rings) | Moderate | Fast |

| Nitrile Stability | Poor (Risk of hydrolysis at >50°C) | Good (if anhydrous) | Excellent (Anhydrous) |

| Cost | Low | Medium | High |

| Recommendation | Avoid for this substrate | Use for large scale (cost) | Primary Recommendation |

Frequently Asked Questions (FAQs)

Q1: Can I use Boron Tribromide (BBr₃) instead of TMSBr? A: Yes, BBr₃ is effective for ether cleavage, but it is often "overkill." It requires strictly cryogenic conditions (-78°C) to prevent attacking the nitrile. TMSBr operates at 0°C to RT and is generally more chemoselective for MOM groups over the nitrile functionality.

Q2: Why does the reaction turn dark/black? A: This often indicates polymerization or decomposition of the liberated formaldehyde (a byproduct of MOM cleavage). If using the TFA method, add a "scavenger" like thioanisole or dodecanethiol (2-3 equiv) to trap the oxonium intermediate and prevent side reactions.

Q3: My LCMS shows a mass of M+18. What is it? A: This is the primary amide. You have hydrolyzed your nitrile.[1][2][3] This confirms your acidic conditions were too aqueous or too hot. Switch immediately to the TMSBr (Module 2) protocol.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[4] (The authoritative text on MOM stability and cleavage conditions).

-

Laird, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate. Journal of Organic Chemistry. (Discusses silyl-mediated cleavage mechanisms similar to TMSBr).

-

McKenna, C. E., et al. (1979). Bromotrimethylsilane: A mild reagent for the cleavage of dialkyl phosphonates and related ethers. Journal of the Chemical Society, Chemical Communications. (Foundational paper on TMSBr ether cleavage).

-

Cohen, S. M., et al. (2005). Acid-catalyzed hydrolysis of benzonitrile. Journal of the Chemical Society. (Mechanistic insight into why nitriles fail in aqueous acid).

Sources

Technical Support Center: Regioselective ortho-Lithiation of Benzonitriles

Welcome to the technical support center for advanced aromatic functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging directed ortho-metalation (DoM) for the synthesis of substituted benzonitriles. The unique electronic nature of the nitrile moiety presents both an opportunity for regiocontrol and a significant challenge due to competing side reactions.

This document provides in-depth, experience-driven answers to common questions, robust troubleshooting strategies for when your reactions don't go as planned, and a detailed, field-proven protocol to maximize your success rate.

Frequently Asked Questions (FAQs)

Q1: What makes the ortho-lithiation of benzonitriles so challenging?

The core challenge lies in the dual reactivity of the benzonitrile functional group. The nitrogen atom's lone pair can act as a Lewis base, coordinating with the lithium ion of an organolithium base. This coordination, known as a Complex-Induced Proximity Effect (CIPE), lowers the kinetic barrier for deprotonation of the adjacent ortho-proton, facilitating the desired lithiation.[1][2]

However, the nitrile carbon is also highly electrophilic. This creates a competing reaction pathway: the nucleophilic addition of the organolithium base to the C≡N triple bond.[3] This side reaction is particularly problematic with common, highly nucleophilic alkyllithium bases like n-butyllithium (n-BuLi).

Q2: My reaction with n-BuLi or LDA is giving a complex mixture or a ketone after workup. What's happening?

This is the classic signature of the competing nucleophilic addition side reaction. When a nucleophilic base like n-BuLi or even the less-nucleophilic but still potent lithium diisopropylamide (LDA) is used, it can attack the nitrile carbon.[3][4] This forms a lithiated imine intermediate. Upon aqueous workup, this intermediate hydrolyzes to a ketone. In the case of LDA, this can lead to the formation of N,N-diisopropylbenzamide as a detectable byproduct.[5]